molecular formula C54H72N2O182 B611310 Tetrocarcin A CAS No. 73666-84-9

Tetrocarcin A

Cat. No.: B611310
CAS No.: 73666-84-9
M. Wt: 1037.17
InChI Key: ADRKQFXFMTYGSI-HCQSHQBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrocarcin A is a novel spirotetronate antibiotic isolated from the actinomycete Micromonospora chalcea . It possesses potent antitumor activity and has emerged as a valuable tool for studying cell death mechanisms in cancer research. This complex natural product exhibits versatile and cell-type-dependent modes of action to induce apoptosis. It functions as an antagonist of Bcl-2 protein family members, promoting mitochondrial-mediated apoptosis . Concurrently, it activates a parallel pathway involving endoplasmic reticulum (ER) stress, leading to caspase-9 activation independently of Bcl-2 . Recent investigations have identified Junctional Adhesion Molecule-A (JAM-A) as a key upstream target of this compound . The compound downregulates JAM-A protein expression, which in turn reduces phosphorylation of AKT and ERK signaling pathways . This signaling inhibition decreases c-FOS phosphorylation and downregulates several Inhibitor of Apoptosis Proteins (IAPs), ultimately triggering the caspase-dependent intrinsic apoptotic pathway . This mechanism has demonstrated significant efficacy in reducing cell viability and inhibiting tumor growth in triple-negative breast cancer (TNBC) models, both in vitro and in semi-in vivo xenograft assays . Given its ability to overcome endogenous apoptosis blockades through multiple mechanisms, this compound serves as a crucial research compound for investigating oncogenic signaling, mitochondrial regulation, and ER stress in various cancer contexts.

Properties

CAS No.

73666-84-9

Molecular Formula

C54H72N2O182

Molecular Weight

1037.17

IUPAC Name

IUPAC Name: (1S,3S,4S,4aS,6aS,7Z,10S,11E,12aR,13S,20aS,20bR)-15-Formyl-13,18-dihydroxy-1,3,7,11,20a-pentamethyl-20,21-dioxo-10-({2,3,4,6-tetradeoxy-4-[(methoxycarbonyl)amino]-3-methyl-3-nitro-beta-D-xylo-hexopyra nosyl}oxy)-1,2,3,4,4a,6a,9,10,12a,13,14,20,20a,20b-tetradecahydro-16a,19-methanobenzo[b]naphtho[2,1-j]oxacyclotetradecin-4-yl 4-O-acetyl-2,6-dideoxy-3-O-[(2S,5R,6S)-5-({2,6-dideoxy-4-O-[(2S,5R,6S)-5-h ydroxy-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranosyl}oxy)-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranoside

InChI

InChI=1S/C67H96N2O24/c1-30-14-18-47(88-54-28-65(11,69(79)80)60(38(9)86-54)68-64(78)81-13)31(2)23-43-45(73)24-40(29-70)27-67(43)62(76)55(63(77)93-67)61(75)66(12)42(30)16-15-41-56(66)32(3)22-33(4)57(41)92-53-26-49(59(37(8)85-53)87-39(10)71)90-50-21-19-48(35(6)83-50)89-52-25-46(74)58(36(7)84-52)91-51-20-17-44(72)34(5)82-51/h14-16,23,27,29,32-38,41-54,56-60,72-74,76H,17-22,24-26,28H2,1-13H3,(H,68,78)/b30-14-,31-23+/t32-,33-,34-,35-,36-,37-,38+,41-,42-,43+,44+,45-,46+,47-,48+,49+,50-,51-,52-,53-,54-,56+,57-,58-,59-,60-,65-,66+,67?/m0/s1

InChI Key

ADRKQFXFMTYGSI-HCQSHQBASA-N

SMILES

C[C@H]1C[C@H](C)[C@H](O[C@H]2C[C@@H](O[C@H]3CC[C@@H](O[C@H]4C[C@@H](O)[C@@H](O[C@H]5CC[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@H](C)O3)[C@@H](OC(C)=O)[C@H](C)O2)[C@@H]6[C@@H]1[C@@]7(C)[C@H](/C(C)=C\C[C@H](O[C@H]8C[C@](C)([N+]([O-])=O)[C@@H](NC(OC)=O)[C@@H](C)O8)/C(C)=C/[C@@H]9[C@@H](O)CC(C=O)=CC9%10C(O)=C(C(O%10)=O)C7=O)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetrocarcin A;  DC-11;  Antlermicin A;  Antibiotic DC 11; 

Origin of Product

United States

Scientific Research Applications

Triple-Negative Breast Cancer (TNBC)

Recent studies have highlighted Tetrocarcin A's effectiveness against TNBC, a subtype characterized by the absence of estrogen and progesterone receptors and HER2 expression. In vitro studies using HCC38 human cells and 4T1 mouse cells demonstrated that this compound significantly reduced cell viability and inhibited colony formation. Additionally, it showed promising results in xenograft models where it reduced tumor size and increased apoptotic markers such as cleaved caspase-3 .

Other Cancer Types

This compound has also been evaluated in other cancer contexts:

  • Lung Cancer : The compound exhibited cytotoxic effects on lung cancer stem cells, indicating its potential for broader applications beyond breast cancer .
  • Xenograft Models : In semi-in vivo models using chicken egg chorioallantoic membranes, this compound effectively inhibited tumor growth across various cancer types, further supporting its role as a novel therapeutic agent .

Case Studies and Research Findings

StudyCancer TypeKey FindingsReference
Study 1Triple-Negative Breast CancerDown-regulated JAM-A; induced apoptosis via mitochondrial pathways
Study 2Lung CancerInduced cytotoxicity in lung cancer stem cells
Study 3Murine ModelsInhibited growth in Sarcoma 180 and P388 leukemia models

Chemical Reactions Analysis

Glycosylation Steps

Four glycosyltransferases sequentially append sugars to the tetronolide core:

  • d-Tetronitrose at C-17 (2,3,4,6-tetradeoxy-4-(methylcarbamoyl)-3-C-methyl-3-nitro-d-xylo-hexopyranose) .

  • Tetrasaccharide chain : Alternating l-digitoxose and l-amicetose units linked via β- and α-glycosidic bonds, respectively .

In Vitro Characterization

  • ACP conversions : HPLC and MALDI-TOF MS analyses demonstrated glyceroyl group transfer efficiency (Table 1) .

ACPApo-ACP (Da)Holo-ACP (Da)Glyceroyl-ACP (Da)
TcaD2 8,950.09,291.09,378.1

Genetic Complementation

  • Cross-complementation : The bifunctional gene tcaD3 restored chlorothricin production in ΔchlD3 and ΔchlD4 mutants, confirming functional conservation in tetronate biosynthesis .

Structural Analog Generation

Deletion of polyketide synthase genes in M. chalcea yielded non-TCA-producing strains, enabling the discovery of novel analogs (e.g., tetrocarcins Q, H, and F1) with modified glycosylation patterns .

Antitumor Activity Correlation

The spirotetronate core and nitro-bearing d-tetronitrose are critical for TCA’s antitumor activity, which involves mitochondrial apoptosis and PI3K/Akt signaling inhibition . Modifications to the glycosyl groups alter bioactivity, highlighting the importance of precise sugar appendages .

This synthesis of genetic, enzymatic, and structural data underscores the complexity of TCA’s biosynthesis and provides a foundation for engineering novel derivatives via combinatorial biosynthesis.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Glycosylation at C-9 : Acetylated 2-deoxy sugars enhance membrane permeability and target binding. Deacetylation (e.g., Tetrocarcin Q) or substitution (e.g., Arisostatin A) reduces potency .

Spirotetronate Core : The macrocyclic structure is essential for Bcl-2 inhibition. Linear analogs (e.g., chlorothricin) lose apoptotic activity .

Tetronate Ring Modifications : Saturation or epoxidation (e.g., kijanimicin) shifts the mechanism from apoptosis to DNA damage .

Preparation Methods

Microbial Strain and Cultural Conditions

Tetrocarcin A is synthesized by Micromonospora chalcea strains, notably KY11091 and NRRL 11289. Fermentation occurs in a medium containing:

  • Carbon sources : Soluble starch (20 g/L) or sucrose (20 g/L) for optimal yield.

  • Nitrogen sources : Yeast extract (5 g/L) or potassium nitrate (KNO₃, 2.5–5 g/L).

  • Minerals : MgSO₄·7H₂O (5 g/L), KH₂PO₄ (5 g/L), and trace elements.

The pH is adjusted to 7.0 prior to sterilization, and fermentation proceeds at 30°C for 5–7 days under aerobic conditions. Large-scale production uses 30-liter fermentors with agitation (200 rpm) and aeration (1 vvm).

Table 1: Optimal Fermentation Parameters

ParameterSpecification
Temperature30°C
pH7.0
Duration120–144 hours
Aeration1 volume per volume per minute (vvm)
Agitation200 rpm

Role of Amino Acids and Precursors

L-Leucine (1 g/L) enhances this compound production by 50%, likely serving as a precursor for the aglycone tetronolide. In contrast, L-lysine inhibits biosynthesis, suggesting regulatory interference. α-Ketoisocaproate, a leucine metabolite, similarly stimulates production, while propionate and acetate show no effect.

Extraction and Purification Strategies

Primary Extraction

This compound is extracted from the culture broth using solvent-saturated adsorption resins (e.g., HP-20) or direct solvent partitioning. Key steps include:

  • Broth filtration : Removal of cellular biomass via centrifugation or filtration.

  • Adsorption : Non-porous resin HP-20 binds this compound, eluted with acetone.

  • Solvent extraction : Chloroform or ethyl acetate isolates the crude antibiotic complex.

Chromatographic Purification

Silica gel chromatography is pivotal for separating this compound from analogs (e.g., Tetrocarcins B, C, E1, E2). Elution employs gradient mixtures:

  • Chloroform-methanol (99:1 to 95:5) : Isolates aglycone derivatives (F-1, F-2).

  • Benzene-acetone (2:1) : Resolves this compound from contaminants.

Table 2: Purification Yield from 30-L Fermentation

StepYield (mg/L)Purity (%)
Crude extract250–30010–15
Silica gel chromatography50–6085–90
Sephadex LH-2030–40≥95

Hydrolysis for Aglycone Derivatives

Acid hydrolysis (0.2–2 N HCl in acetone/methanol) cleaves sugar moieties, yielding tetronolide (F-1) and its derivatives. For example:

  • This compound → F-1 : 6.5 hours in 0.2 N HCl/acetone at 60°C.

  • F-1 → F-2 : Prolonged hydrolysis (24 hours) with concentrated HCl.

Genetic and Biosynthetic Engineering

Gene Cluster and Biosynthetic Pathway

The this compound biosynthetic cluster spans 108 kb in M. chalcea NRRL 11289, encompassing 36 genes. Key components include:

  • Polyketide synthases (PKS) : Assemble the tetronolide backbone via a mixed polyketide-terpenoid pathway.

  • Glycosyltransferases (GTs) : Attach deoxysugars (D-tetronitrose, L-amicetose).

  • Nitrososynthases : Catalyze nitro group formation in D-tetronitrose.

Figure 1: Proposed Biosynthetic Pathway of this compound

Glucose-1-phosphateDeoxysugarsGTsTetronolideTetrocarcin A\text{Glucose-1-phosphate} \rightarrow \text{Deoxysugars} \xrightarrow{\text{GTs}} \text{Tetronolide} \rightarrow \text{this compound}

Combinatorial Biosynthesis

Deletion of PKS genes (e.g., tcaA1–A3) abolishes this compound production, enabling engineered strains to produce novel analogs. For instance, heterologous expression of chlorothricin genes yields hybrid spirotetronates with altered bioactivity.

Analytical and Quality Control Methods

Thin-Layer Chromatography (TLC)

TLC on silica gel (chloroform-methanol 9:1) identifies this compound (Rf = 0.5) and derivatives. Bioautography with Bacillus subtilis confirms antibacterial activity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >98% purity, with UV detection at 260 nm.

Mass Spectrometry (MS) and NMR

High-resolution MS (HRMS) confirms the molecular formula (C₄₄H₅₇NO₁₉), while ¹H/¹³C NMR elucidates the spirotetronate structure.

Challenges and Industrial Scalability

Yield Limitations

Typical yields from 30-liter fermentors reach 30–40 mg/L, constrained by:

  • Nutrient depletion : Sucrose and L-leucine consumption after 72 hours.

  • Feedback inhibition : Accumulation of D-tetronitrose suppresses GT activity.

Downstream Processing Costs

Chromatography accounts for 60–70% of production costs. Alternatives like simulated moving bed (SMB) chromatography are under investigation.

Regulatory Considerations

This compound’s nitro group raises genotoxicity concerns, necessitating stringent impurity profiling (e.g., nitrosamine limits <1 ppm) .

Q & A

Q. How should researchers validate this compound’s role in modulating the PI3K/Akt pathway?

  • Methodological Answer: Perform phospho-proteomic arrays to map Akt phosphorylation (Ser473/Thr308) post-treatment. Combine with PI3K inhibitor LY294002 in rescue experiments to confirm pathway specificity .

Guidelines for Citation & Reproducibility

  • Follow Beilstein Journal of Organic Chemistry standards for experimental details: report purity (>95% by HPLC), spectral data (NMR, HRMS), and batch-specific activity .
  • For contradictory data, apply the "principal contradiction" framework: identify the dominant mechanism (e.g., mitochondrial vs. death receptor apoptosis) driving context-specific outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrocarcin A
Reactant of Route 2
Tetrocarcin A

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